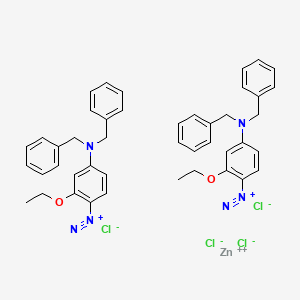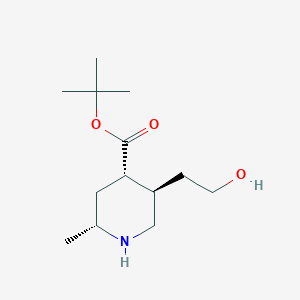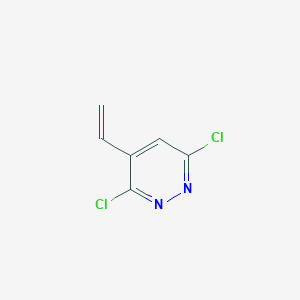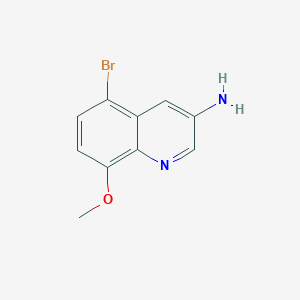
Methallylescaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methallylescaline, also known as 4-methylallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic drug belonging to the phenethylamine class. It is the 4-methyl analog of allylescaline and was first synthesized by Alexander Shulgin. This compound has been sold as a designer drug and is known for its psychedelic effects, which are comparable to other mescaline analogs but with a longer duration .
Preparation Methods
Methallylescaline can be synthesized through various synthetic routes. One common method involves the alkylation of 3,5-dimethoxyphenethylamine with 4-methylallyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .
Industrial production methods for this compound are not well-documented, likely due to its status as a designer drug and its limited legal applications. the synthetic route mentioned above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
Methallylescaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, such as the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Scientific Research Applications
Chemistry: As a phenethylamine derivative, methallylescaline is of interest in the study of structure-activity relationships (SAR) among psychedelic compounds.
Biology: this compound’s interaction with serotonin receptors makes it a valuable tool for studying neurotransmitter systems and receptor binding.
Medicine: Although not widely used in clinical settings, this compound’s psychedelic effects have potential therapeutic applications, similar to other psychedelics being studied for mental health treatments.
Industry: Due to its psychoactive properties, this compound is primarily used in research rather than industrial applications
Mechanism of Action
Methallylescaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s structure allows it to bind to these receptors and activate them, resulting in its psychedelic effects. Additionally, this compound may interact with other receptors and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Methallylescaline is similar to other mescaline analogs, such as:
Mescaline: A naturally occurring psychedelic found in peyote cactus. This compound has a longer duration and slightly different effects compared to mescaline.
Allylescaline: The parent compound of this compound, with similar psychedelic properties but a shorter duration.
2C-T-3: Another phenethylamine derivative with psychedelic effects, though its structure and effects differ from this compound
This compound’s uniqueness lies in its longer duration of action and its specific receptor binding profile, which may offer distinct therapeutic potentials compared to its analogs.
Properties
CAS No. |
207740-41-8 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3 |
InChI Key |
FOXJFBFFGULACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1OC)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)

![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)


